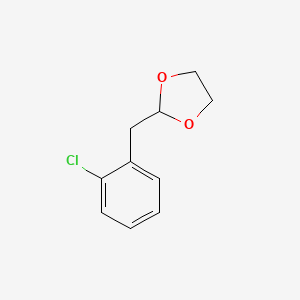

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDWLHMWLFQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373918 | |

| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-91-5 | |

| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene, a substituted chlorobenzene derivative incorporating a dioxolane moiety, represents a molecule of significant interest in synthetic organic chemistry and drug discovery. The unique combination of a halogenated aromatic ring and a cyclic acetal functional group imparts a specific set of physicochemical characteristics that are crucial for its application as a building block or intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to ascertain its molecular structure and establish its unique identifiers.

Molecular Structure:

The structure of this compound consists of a benzene ring substituted at the 1 and 2 positions. A chlorine atom is attached at the C1 position, and a 1,3-dioxolan-2-ylmethyl group is bonded to the C2 position. The dioxolane ring is a five-membered cyclic acetal.

Caption: Molecular Structure of this compound

Key Identifiers:

| Identifier | Value |

| CAS Number | 842123-91-5[1] |

| Molecular Formula | C₁₀H₁₁ClO₂[1] |

| Molecular Weight | 198.65 g/mol [1] |

Physicochemical Properties

| Property | Estimated Value/Information | Basis for Estimation/Comments |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar compounds like 2-benzyl-1,3-dioxolane.[2] |

| Boiling Point | Not available (Predicted to be high) | The presence of a halogenated benzene ring and a polar dioxolane group suggests strong intermolecular forces, leading to a relatively high boiling point. For comparison, the dichlorinated analog, 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene, has a predicted boiling point of 309.2 ± 32.0 °C. |

| Melting Point | Not applicable (Likely a liquid at room temperature) | Similar, non-symmetrical small organic molecules are often liquids at ambient temperatures. |

| Density | Not available (Predicted to be > 1 g/mL) | The presence of a chlorine atom generally increases the density of organic compounds to be greater than that of water. The predicted density of 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is 1.347 ± 0.06 g/cm³. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) and poorly soluble in water. | The aromatic and alkyl portions of the molecule contribute to its lipophilicity, while the oxygen atoms of the dioxolane ring provide some polarity. 2-Benzyl-1,3-dioxolane is moderately soluble in water and more soluble in organic solvents.[2] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Ar-H): A complex multiplet is expected in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the substituted benzene ring.

-

Acetal Proton (O-CH-O): A triplet is anticipated around δ 5.0-5.5 ppm for the proton on the carbon atom of the dioxolane ring that is also bonded to the benzyl group.

-

Dioxolane Methylene Protons (O-CH₂-CH₂-O): A multiplet is expected around δ 3.8-4.2 ppm for the four protons of the ethylene glycol fragment of the dioxolane ring.

-

Benzylic Protons (Ar-CH₂): A doublet is expected around δ 3.0-3.3 ppm, coupling with the acetal proton.

¹³C NMR:

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 125-140 ppm. The carbon bearing the chlorine atom will be shifted downfield.

-

Acetal Carbon (O-C-O): A signal is anticipated around δ 100-105 ppm.

-

Dioxolane Methylene Carbons (O-CH₂-CH₂-O): A signal is expected around δ 65 ppm.

-

Benzylic Carbon (Ar-CH₂): A signal is expected around δ 35-40 ppm.

Infrared (IR) Spectroscopy

-

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Medium to strong bands are expected in the 2850-3000 cm⁻¹ region.

-

C=C Aromatic Ring Stretching: Medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

-

C-O-C Acetal Stretching: Strong, characteristic bands are expected in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretching: A medium to strong band is expected in the 700-800 cm⁻¹ region.

Synthesis and Purification

A plausible and common method for the synthesis of this compound is the acetalization of 2-chlorobenzyl aldehyde with ethylene glycol.

Reaction Scheme:

Caption: Synthesis of the target compound via acetalization.

Experimental Protocol:

A detailed, step-by-step methodology for a typical synthesis is provided in the "Experimental Protocols" section of this guide. The procedure generally involves refluxing the aldehyde and glycol in a suitable solvent with an acid catalyst, and the continuous removal of water to drive the reaction to completion. Purification is typically achieved through extraction and column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from a supplier indicates it is an irritant .[1] Furthermore, safety data for analogous compounds provide guidance on its handling.

General Precautions:

-

Irritant: Avoid contact with skin, eyes, and clothing.[1]

-

Flammability: Based on related structures like 3-chloroanisole and 1,3-dioxolane, the compound should be treated as a potentially combustible or flammable liquid.[3][4] Keep away from heat, sparks, and open flames.

-

Inhalation: Avoid inhaling vapors or mists. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Experimental Protocols

The following section details standardized procedures for the determination of the key physical properties of this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

-

Small-scale distillation apparatus (e.g., Hickman still)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume (1-2 mL) of the compound and a boiling chip into the distillation flask.

-

Assemble the distillation apparatus.

-

Gradually heat the flask.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb, with the condensate dripping at a steady rate.

-

Record the atmospheric pressure at the time of the measurement.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with the liquid compound, ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure (Qualitative):

-

Add a small, measured amount of the compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent to be tested (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Visually inspect the solution for the presence of undissolved solute.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

Conclusion

This compound is a valuable chemical intermediate with physical properties that are largely inferred from its structural analogs. This guide has provided a framework for understanding its key characteristics, from its molecular structure and identifiers to its predicted physicochemical properties and spectroscopic signatures. The included experimental protocols offer a practical basis for the empirical determination of these properties, which is essential for any research or development activities involving this compound. As with any chemical, adherence to strict safety protocols is paramount to ensure safe handling and use.

References

-

PENTA s.r.o. (2023). 1,3-Dioxolane - SAFETY DATA SHEET. [Link]

-

Airgas. (2022). Benzene - Safety Data Sheet. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 1,3-Dioxolane. [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Chlorobenzene. [Link]

-

PubChem. (n.d.). 2-Benzyl-1,3-dioxolane. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Chlorobenzene. [Link]

-

Safe Work Australia. (2014). GHS Hazardous Chemical Information List. [Link]

-

Greenfield Global. (2015). SAFETY DATA SHEET - Chlorobenzene. [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: 1,3-Dioxolane. [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chlorobenzyl)-1,3-dioxolane (CAS Number: 842123-91-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocycle

This technical guide provides a comprehensive overview of 2-(2-Chlorobenzyl)-1,3-dioxolane, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific data for this particular molecule remains somewhat niche, this document synthesizes available information on its core structure, the 1,3-dioxolane ring system, and related analogs to offer a predictive and insightful resource for researchers. By understanding the fundamental properties and reactivity of this compound, scientists can better explore its utility as a synthetic intermediate, a protecting group, or a scaffold for novel bioactive molecules.

Section 1: Physicochemical Properties and Structural Elucidation

2-(2-Chlorobenzyl)-1,3-dioxolane is an organic compound characterized by a 1,3-dioxolane ring substituted at the 2-position with a 2-chlorobenzyl group.

Table 1: Core Physicochemical Properties of 2-(2-Chlorobenzyl)-1,3-dioxolane

| Property | Value | Source/Method |

| CAS Number | 842123-91-5 | |

| Molecular Formula | C₁₀H₁₁ClO₂ | Calculated |

| Molecular Weight | 198.64 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow liquid | Based on similar compounds[1] |

| Boiling Point | Estimated to be > 115-120 °C at 12 mmHg | Extrapolated from 2-benzyl-1,3-dioxolane[1] |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ether, acetone) and sparingly soluble in water.[2] | General solubility of dioxolanes |

Spectral Data Analysis (Predictive)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorobenzyl group, the methylene protons of the benzyl group, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring. The chlorine substituent on the aromatic ring will induce slight downfield shifts in the adjacent aromatic protons compared to the unsubstituted analog.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the carbons of the chlorophenyl ring, the benzylic methylene carbon, the acetal carbon of the dioxolane ring, and the two equivalent carbons of the dioxolane ethylene bridge. The carbon bearing the chlorine atom will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is anticipated to show characteristic C-H stretching vibrations for both aromatic and aliphatic protons. Key absorptions will include C-O stretching of the cyclic ether system and C-Cl stretching from the aromatic ring. The fingerprint region will provide a unique pattern for identification.[3]

Mass Spectrometry (MS) (Predicted): Electron impact mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 198 and a prominent M+2 peak due to the isotopic abundance of ³⁷Cl.[4] Common fragmentation pathways for 1,3-dioxolanes involve the cleavage of the dioxolane ring. A significant fragment would likely be the 2-chlorobenzyl cation (m/z 125).

Section 2: Synthesis and Reaction Mechanisms

The primary route for the synthesis of 2-(2-Chlorobenzyl)-1,3-dioxolane involves the acid-catalyzed acetalization of 2-chlorophenylacetaldehyde with ethylene glycol.[5][6] This reaction is a cornerstone of protecting group chemistry in organic synthesis.

General Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 1,3-dioxolanes, which can be adapted for the specific synthesis of 2-(2-Chlorobenzyl)-1,3-dioxolane.

Materials:

-

2-Chlorophenylacetaldehyde

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

Anhydrous toluene or benzene

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Dean-Stark apparatus

-

Anhydrous sodium bicarbonate or potassium carbonate for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2-chlorophenylacetaldehyde and anhydrous toluene.

-

Add ethylene glycol to the mixture.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 2-(2-Chlorobenzyl)-1,3-dioxolane.

Causality of Experimental Choices:

-

Azeotropic Removal of Water: The acetalization reaction is reversible. The continuous removal of water using a Dean-Stark apparatus shifts the equilibrium towards the product, ensuring a high yield.[7]

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Anhydrous Conditions: The presence of water would shift the equilibrium back towards the starting materials, hence the use of anhydrous solvents and reagents is crucial for the success of the reaction.

Diagram 1: Synthesis of 2-(2-Chlorobenzyl)-1,3-dioxolane

Caption: General reaction scheme for the synthesis of 2-(2-Chlorobenzyl)-1,3-dioxolane.

Section 3: Applications in Research and Drug Development

The applications of 2-(2-Chlorobenzyl)-1,3-dioxolane are primarily inferred from the known utility of the 1,3-dioxolane moiety and the presence of the reactive chlorobenzyl group.

As a Protecting Group

The most prominent use of the 1,3-dioxolane group is as a protecting group for aldehydes and ketones.[5] This is crucial in multi-step organic syntheses where a carbonyl group needs to be shielded from reaction with nucleophiles or reducing agents while other functional groups in the molecule are being modified. The dioxolane group is stable under neutral and basic conditions but can be readily removed under acidic conditions to regenerate the carbonyl group.

Diagram 2: Role as a Protecting Group

Caption: Workflow illustrating the use of 1,3-dioxolanes as protecting groups.

Potential as a Synthetic Intermediate

The presence of the 2-chlorobenzyl group provides a handle for further chemical modifications. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. This makes 2-(2-Chlorobenzyl)-1,3-dioxolane a potentially valuable intermediate in the synthesis of more complex molecules.

Exploration in Medicinal Chemistry

While there is no specific reported biological activity for 2-(2-Chlorobenzyl)-1,3-dioxolane, the 1,3-dioxolane scaffold is present in a variety of biologically active compounds. Derivatives of 1,3-dioxolane have been investigated for their potential as:

-

Antibacterial and Antifungal Agents: Several studies have demonstrated the antimicrobial properties of substituted 1,3-dioxolanes.[5]

-

Anticancer Agents: The structural motif has been incorporated into molecules designed to induce apoptosis in cancer cells.

-

Modulators of Multidrug Resistance: Certain 1,3-dioxolane derivatives have been shown to reverse multidrug resistance in cancer cells.

The chlorobenzyl moiety is also a common feature in many pharmacologically active compounds, contributing to their binding affinity and metabolic stability. The combination of these two structural features in 2-(2-Chlorobenzyl)-1,3-dioxolane makes it an interesting candidate for screening in various biological assays.

Section 4: Future Directions and Conclusion

2-(2-Chlorobenzyl)-1,3-dioxolane represents a chemical entity with untapped potential. While its primary and most predictable role is as a protecting group and synthetic intermediate, the broader biological activities associated with its constituent moieties suggest that it could be a valuable starting point for the development of novel therapeutic agents.

Future research should focus on:

-

Detailed Experimental Characterization: Obtaining and publishing definitive physicochemical and spectral data for this compound.

-

Exploration of Reactivity: Investigating its utility in a broader range of organic transformations, particularly those involving the chlorobenzyl group.

-

Biological Screening: Evaluating its activity in a variety of assays to uncover any potential therapeutic applications.

This guide serves as a foundational resource to stimulate further investigation into the properties and uses of 2-(2-Chlorobenzyl)-1,3-dioxolane, encouraging the scientific community to explore its full potential.

References

-

PubChem. 2-Benzyl-1,3-dioxolane. National Center for Biotechnology Information. [Link]

-

Küçük, H. B., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6816. [Link]

-

MDPI. Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. [Link]

-

Wikipedia. Dioxolane. [Link]

-

ResearchGate. Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. [Link]

- Google Patents. Process for producing 2-halomethyl-1,3-cyclic acetal.

-

MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

-

Kyoto University Research Information Repository. α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

-

ResearchGate. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. [Link]

-

ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

-

Advanced Organic Chemistry. Infrared spectrum of 1,3-dioxane. [Link]

-

RWTH Publications. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. [Link]

-

PubMed. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. [Link]

-

Scribd. A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. [Link]

-

Archemco. Dioxolane – Raw chemical materials supplier and manufacturer. [Link]

-

MDPI. (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzothiazolyl)methyl] Hydroxylamine. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Taylor & Francis Online. Dioxolane – Knowledge and References. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride. [Link]

-

SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. [Link]

-

NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. archemco.com [archemco.com]

- 3. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Stability of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's inherent stability is not merely a regulatory formality but a cornerstone of successful preclinical and clinical progression. For researchers, scientists, and drug development professionals, the ability to anticipate and characterize degradation pathways is paramount. This guide provides an in-depth technical examination of the stability of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene, a compound featuring a chemically interesting juxtaposition of a chlorobenzene moiety and a dioxolane ring. By dissecting the stability profile of this molecule, we will explore the practical application of forced degradation studies, the development of stability-indicating analytical methods, and the elucidation of degradation pathways—critical skills for ensuring the safety, efficacy, and quality of pharmaceutical candidates.

Molecular Architecture and Inherent Stability Considerations

This compound is a molecule that presents a dualistic stability profile governed by its two primary functional groups: the robust, electron-withdrawn chlorobenzene ring and the acid-labile 1,3-dioxolane (acetal) moiety.

-

The Chlorobenzene Moiety: The presence of a chlorine atom on the benzene ring generally imparts a degree of thermal stability.[1] Aryl halides are known for their relative inertness to many chemical transformations, although they can be susceptible to photochemical degradation and specific catalytic dehalogenation reactions.[2][3] From a stability perspective, this part of the molecule is anticipated to be the more resilient component.

-

The 1,3-Dioxolane Ring: As a cyclic acetal, the 1,3-dioxolane ring is the molecule's Achilles' heel, particularly in the presence of acid. Acetals are well-known protecting groups for aldehydes and ketones in organic synthesis precisely because of their stability to basic, oxidative, and reductive conditions, coupled with their ready cleavage under acidic conditions.[4][5][6] This inherent acid lability is the most probable and significant degradation pathway for this compound.

Strategic Framework for Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of this compound, a forced degradation or "stress testing" protocol is essential.[7][8][9] Such studies are designed to accelerate degradation, thereby revealing the likely degradation products and pathways that might be encountered over a longer shelf-life under more benign conditions.[10][11][12]

Logical Flow of a Forced Degradation Study

Caption: Workflow for a forced degradation study.

Predicted Stability Profile and Degradation Pathways

Based on the chemical nature of this compound, a summary of its expected stability under various stress conditions is presented below.

| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Highly Labile | Hydrolysis of the 1,3-dioxolane ring | 2-Chloro-1-(hydroxymethyl)benzene, Ethylene glycol |

| Basic (e.g., 0.1 M NaOH) | Stable | Minimal to no degradation expected | None anticipated |

| Oxidative (e.g., 3% H₂O₂) | Moderately Stable | Potential oxidation of the benzylic position or aromatic ring | Hydroxylated and/or ring-opened species |

| Thermal (e.g., 80°C) | Stable | Minimal degradation expected, potential for slow hydrolysis if moisture is present | Trace amounts of hydrolysis products |

| Photolytic (ICH Q1B) | Moderately Stable | Potential for cleavage of the C-Cl bond or reactions involving the aromatic ring | Dechlorinated species, biphenyl derivatives |

Mechanistic Insight: Acid-Catalyzed Hydrolysis

The most significant degradation pathway is the acid-catalyzed hydrolysis of the dioxolane ring. This reaction proceeds via protonation of one of the oxygen atoms in the acetal, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then collapses to yield the corresponding aldehyde and diol.

Caption: Acid-catalyzed hydrolysis of the dioxolane ring.

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the workhorse for such analyses.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to separate the parent compound from both more polar (hydrolysis products) and potentially less polar (photodegradation products) degradants. Formic acid aids in peak shape and ionization for mass spectrometry. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 220 nm and 254 nm | The chlorobenzene moiety will have strong absorbance at these wavelengths. Diode array detection would be ideal to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: A Self-Validating System

The validity of this HPLC method as "stability-indicating" is confirmed through the analysis of the forced degradation samples. The method must demonstrate the ability to resolve the parent peak from all significant degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is spectrally pure in the presence of degradants.

Experimental Protocols for Forced Degradation Studies

The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies on this compound.

General Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.

Acid and Base Hydrolysis

-

Acidic Condition: Mix the stock solution with 0.1 M hydrochloric acid.

-

Basic Condition: Mix the stock solution with 0.1 M sodium hydroxide.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it if necessary (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation

-

Mix the stock solution with 3% hydrogen peroxide.

-

Incubate the solution at room temperature, protected from light.

-

At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Thermal Degradation

-

Place a solid sample of the compound in a controlled temperature oven at 80°C.

-

Prepare a solution of the compound in a suitable solvent and incubate at 80°C.

-

At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute all samples with the mobile phase for HPLC analysis.

Photostability Testing

-

Expose a solid sample and a solution of the compound to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[9]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

After the exposure period, prepare the samples for HPLC analysis.

Synthesis and Potential Impurities

Caption: Plausible synthesis of the target compound.

Potential impurities arising from this synthesis could include:

-

Unreacted 2-chlorobenzaldehyde: A starting material that may be carried through if the reaction does not go to completion.

-

Polymeric byproducts: From the polymerization of ethylene glycol or the aldehyde under acidic conditions.

-

Residual acid catalyst: p-Toluenesulfonic acid or other acid catalysts used in the reaction.

The purification of the final product would likely involve neutralization of the acid catalyst, aqueous workup, and distillation or chromatography to remove unreacted starting materials and byproducts.

Conclusion and Recommendations for Handling and Storage

The stability profile of this compound is dominated by the acid lability of the 1,3-dioxolane ring. The compound is expected to be stable under basic, oxidative, and thermal stress conditions, with a moderate sensitivity to photolytic degradation.

Based on this comprehensive analysis, the following recommendations are made for the handling and storage of this compound:

-

Storage: Store in a cool, dry, and dark place in well-sealed containers to protect from moisture, acid vapors, and light.

-

Handling: Avoid contact with acidic substances. Use in a well-ventilated area.

-

Formulation Considerations: For pharmaceutical development, formulation in a non-aqueous or a well-buffered neutral to basic medium is imperative to prevent degradation. Excipient compatibility studies should be meticulously performed to ensure that no acidic excipients are used.

This guide provides a robust framework for understanding and evaluating the stability of this compound. The principles and methodologies outlined herein are broadly applicable to other molecules with similar functional groups and serve as a testament to the importance of a proactive and scientifically-driven approach to stability assessment in the pharmaceutical sciences.

References

-

Dioxolane - Wikipedia. [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

-

Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst | Journal of the American Chemical Society. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

-

Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F - SciSpace. [Link]

-

Catalytic oxidation of 1,3-diisopropylbenzene using imidazolium ionic liquid as catalys | Request PDF - ResearchGate. [Link]

-

Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - NIH. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

Analysis of Degradation Products in Thermally Treated TATB - OSTI.GOV. [Link]

-

(PDF) Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - ResearchGate. [Link]

-

Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - NIH. [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [Link]

-

Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. [Link]

-

Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link]

-

Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC - NIH. [Link]

-

Forced Degradation Studies - MedCrave online. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Synthesis, Characterization and Thermal Decomposition Mechanism of Rare Earth Complexes with 5-Chloro-2-methoxybenzoic Acid and 1,10-Phenanthroline - ResearchGate. [Link]

- CN101407452B - A kind of synthetic method of o-chloroanisole - Google P

-

Study on Gaseous Chlorobenzene Treatment by a Bio-Trickling Filter: Degradation Mechanism and Microbial Community - MDPI. [Link]

-

The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. - Semantic Scholar. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

-

Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions | ACS Omega. [Link]

-

This compound - CAS:842123-91-5 - 江苏氩氪氙材料科技有限公司. [Link]

-

Cometabolic degradation of chlorinated aromatic compounds - PubMed. [Link]

-

Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

Sources

- 1. caronscientific.com [caronscientific.com]

- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. q1scientific.com [q1scientific.com]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. database.ich.org [database.ich.org]

- 11. ikev.org [ikev.org]

- 12. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to Acetal Protecting Groups in Organic Synthesis

Abstract

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. The strategic use of protecting groups is a cornerstone of this endeavor, preventing reactive functional groups from undergoing unintended transformations.[1] Among the arsenal of protective strategies, acetals stand out for their versatility, reliability, and tunable stability. This guide provides an in-depth exploration of acetal protecting groups, moving beyond simple definitions to explain the mechanistic rationale behind their use, offering field-proven protocols, and contextualizing their application for researchers, scientists, and drug development professionals.

The Principle of Chemical Orthogonality: Why We Protect

A successful multi-step synthesis is akin to a surgical procedure; precision is key. When a molecule contains multiple reactive sites, exposing it to a reagent intended for one site can lead to a cascade of unwanted side reactions at others. For instance, a Grignard reagent designed to react with an ester will readily attack a more electrophilic ketone within the same molecule.[2][3][4]

A protecting group acts as temporary "molecular tape," masking a functional group's reactivity.[5] The ideal protecting group strategy adheres to several core principles:[6]

-

Efficient Introduction: The group is installed selectively and in high yield under mild conditions.

-

Robust Stability: It remains inert to a wide range of subsequent reaction conditions.

-

Selective Removal: It can be cleaved efficiently under specific conditions that leave the rest of the molecule untouched.

-

Orthogonality: In complex syntheses, multiple protecting groups can be used, each removable under unique conditions without affecting the others.[6]

Acetals fulfill these criteria exceptionally well, primarily offering robust protection against basic, nucleophilic, and reductive environments.[2][3][7]

The Acetal Shield: Protecting Carbonyls and Hydroxyls

The term "acetal" describes a carbon atom bonded to two alkoxy (-OR) groups. While classically formed from aldehydes or ketones, the acetal functional group is also the basis for protecting alcohols and diols.

Protecting Aldehydes and Ketones

The primary role of acetals in this context is to shield the electrophilic carbonyl carbon from nucleophiles.[8] Aldehydes and ketones are readily converted into acetals, which are significantly less reactive and behave much like ethers.[2][3] This strategy is indispensable when performing reactions with strongly basic or nucleophilic reagents such as organometallics (Grignard, organolithium reagents) or hydrides (LiAlH₄).[3][7][9]

Acetal formation is an acid-catalyzed, reversible process.[9][10] The mechanism involves several distinct, equilibrium-driven steps. Understanding this mechanism is crucial for optimizing reaction conditions.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon.[11][12]

-

Nucleophilic Attack (1): A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[11]

-

Deprotonation: A base (often the solvent or another alcohol molecule) removes a proton to yield a neutral hemiacetal .[11]

-

Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[11]

-

Loss of Water: The departure of water generates a resonance-stabilized oxonium ion.[11]

-

Nucleophilic Attack (2): A second molecule of alcohol attacks the oxonium ion.[11]

-

Final Deprotonation: The protonated ether is deprotonated to yield the final acetal and regenerate the acid catalyst.[11]

To drive the equilibrium toward the product, the water generated during the reaction must be removed, typically by azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[10][11]

Deprotection is simply the microscopic reverse of this process, driven by the presence of excess water and an acid catalyst.[7][10][13]

Caption: Acid-catalyzed mechanism of acetal formation.

Cyclic acetals, formed using diols, are generally more stable and favored due to entropic effects.[7]

| Protecting Group | Carbonyl Source | Diol/Alcohol | Typical Catalyst | Stability Profile |

| 1,3-Dioxolane | Aldehyde, Ketone | Ethylene Glycol | p-TsOH, CSA, H⁺ | Stable to base, nucleophiles, hydrides. Cleaved by aq. acid. |

| 1,3-Dioxane | Aldehyde, Ketone | 1,3-Propanediol | p-TsOH, CSA, H⁺ | More stable to acid hydrolysis than 1,3-dioxolanes. |

| Dimethyl Acetal | Aldehyde, Ketone | Methanol (excess) | H⁺, ZrCl₄[14] | Less stable than cyclic acetals; often used for aldehydes. |

Protecting Alcohols and Diols

Certain acetal-forming reagents are used to protect hydroxyl groups. In this application, the alcohol to be protected acts as the nucleophile, attacking an activated reagent. These acetal-based ethers are stable to strong bases, organometallics, and many oxidizing/reducing agents.[5][15][16]

The MOM group is installed by reacting an alcohol with a MOM-halide, typically methoxymethyl chloride (MOM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[17] Due to the high toxicity of MOM-Cl, alternative reagents like MOM-2-pyridylsulfide or methoxymethyl acetate have been developed.[5][18][19]

-

Protection: Alcohol + MOM-Cl + DIPEA

-

Deprotection: Mild acidic conditions (e.g., HCl in methanol).[5]

THP ethers are formed by the acid-catalyzed addition of an alcohol to 2,3-dihydropyran.[20][21] This reaction creates a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[16][21]

-

Protection: Alcohol + Dihydropyran + p-TsOH (cat.)[21]

-

Deprotection: Aqueous acid (e.g., acetic acid in THF/water).[21]

Diols are readily protected as cyclic acetals (specifically, ketals) by reacting them with acetone or a more reactive equivalent like 2,2-dimethoxypropane in the presence of an acid catalyst.[22] These acetonides are highly robust and widely used in carbohydrate and steroid chemistry.[22][23]

The Synthetic Strategy: A Self-Validating System

The implementation of a protecting group strategy follows a logical and self-validating workflow. Each step is designed to be high-yielding and clean, ensuring the integrity of the synthetic route.

Caption: General workflow for using a protecting group.

This workflow highlights the temporary nature of the protecting group. It is introduced to allow for a specific transformation and is then removed to reveal the original functionality, now in a new molecular context.

Field-Proven Experimental Protocols

The following protocols are representative methodologies for the formation and cleavage of common acetal protecting groups.

Protocol 1: Acetonide Protection of a 1,2-Diol

Objective: To protect the diol functionality of (±)-1,2-propanediol.

Materials:

-

(±)-1,2-Propanediol (1.0 equiv)

-

2,2-Dimethoxypropane (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, round-bottom flask, standard glassware

Procedure:

-

Dissolve the 1,2-propanediol (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add 2,2-dimethoxypropane (1.5 equiv) to the solution.

-

Add the catalytic amount of p-TsOH·H₂O (0.02 equiv) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 hexanes:ethyl acetate mixture. The product will have a higher Rf than the starting diol.

-

Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetonide.

-

Purify the product by flash column chromatography if necessary.

Protocol 2: Acidic Deprotection of an Acetonide

Objective: To cleave the acetonide and regenerate the diol.

Materials:

-

Acetonide-protected diol (1.0 equiv)

-

80% Acetic acid in water (v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnetic stirrer, round-bottom flask

Procedure:

-

Dissolve the acetonide-protected diol in 80% aqueous acetic acid.[22]

-

Stir the solution at room temperature. Gentle heating (e.g., 40 °C) can accelerate the reaction.[22]

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with ethyl acetate (3x).[22]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by chromatography or recrystallization as needed.[22]

Protocol 3: THP Protection of a Primary Alcohol

Objective: To protect benzyl alcohol as its THP ether.

Materials:

-

Benzyl alcohol (1.0 equiv)

-

3,4-Dihydropyran (1.2 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of benzyl alcohol in anhydrous DCM, add 3,4-dihydropyran.

-

Add the catalytic amount of PPTS. PPTS is a milder acid catalyst than p-TsOH, making it suitable for acid-sensitive substrates.[5]

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction with DCM and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the THP ether, which can be purified by column chromatography.

Conclusion: The Strategic Value of Acetal Protection

Acetal protecting groups are a powerful and indispensable tool in modern organic synthesis. Their ease of formation, predictable stability, and reliable cleavage conditions allow chemists to navigate complex synthetic pathways with precision and control. From protecting ketones during organometallic additions to masking diols in natural product synthesis, the strategic application of acetals enables the construction of complex molecular architectures that would otherwise be inaccessible. A thorough understanding of their underlying mechanisms and practical applications is essential for any scientist engaged in the art of chemical synthesis.

References

-

Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

Farmer, S. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Farmer, S. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Protecting Groups. (n.d.). University of Bristol. Retrieved from [Link]

-

Alcaide, B., et al. (2004). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 6(10), 1645-1648. Retrieved from [Link]

-

Soderberg, T. (2019, June 05). 14.3: Acetal Formation. Chemistry LibreTexts. Retrieved from [Link]

-

Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Wentzel, C. (2020, May 11). 26.03 Acetals as Protecting Groups. YouTube. Retrieved from [Link]

-

Acetal Protecting Group Explained. (2022, July 22). Pearson+. Retrieved from [Link]

-

Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

-

MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Protecting Groups for Organic Synthesis. (2024, July 13). Neliti. Retrieved from [Link]

-

THP group for protecting alcohols. (2019, January 8). YouTube. Retrieved from [Link]

-

MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

-

Protection of 1,2-/1,3-Diols. (2014, April 30). Chem-Station. Retrieved from [Link]

-

Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Gopinath, R., et al. (2004). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. ResearchGate. Retrieved from [Link]

-

Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Williams, J. M., et al. (1995). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 60(17), 5327-5334. Retrieved from [Link]

-

Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. Retrieved from [Link]

-

Khan, A. T., & Mondal, E. (2003). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 68(24), 9527-9530. Retrieved from [Link]

-

Protection of alcohols and phenols with methoxymethyl acetate. (n.d.). OoCities.org. Retrieved from [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 17. total-synthesis.com [total-synthesis.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Alcohol and phenol protecting groups. MOM protection chemistry [oocities.org]

- 20. m.youtube.com [m.youtube.com]

- 21. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide on the Reactivity of the Chloro-Substituted Benzene Ring

Introduction

Chlorobenzene, and its derivatives, represent a cornerstone in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] Their utility stems from the nuanced reactivity of the chloro-substituted benzene ring, a subject of both academic fascination and industrial importance. This guide provides a comprehensive exploration of this reactivity, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic effects of the chlorine substituent and how these govern the outcomes of electrophilic and nucleophilic aromatic substitutions, as well as palladium-catalyzed cross-coupling reactions. Our focus will be on the underlying principles and their practical application in synthesis.

The Dichotomous Nature of the Chlorine Substituent: Electronic Effects

The reactivity of a substituted benzene ring is fundamentally dictated by the electronic properties of its substituents. The chlorine atom, like other halogens, exerts two opposing electronic effects on the benzene ring: the inductive effect (-I) and the resonance effect (+R or +M).[5][6]

-

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond.[7] This effect is distance-dependent and deactivates the entire ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[8][9][10]

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi (π) system of the benzene ring.[5][6][11] This donation of electron density is most pronounced at the ortho and para positions.

The interplay of these two effects is crucial. For chlorine, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.[5][12][13] However, the resonance effect directs incoming electrophiles to the electron-enriched ortho and para positions.[5][7][14][15][16] This unique characteristic classifies chlorine as an ortho, para-directing deactivator .[7][15]

Visualization of Electronic Effects

Caption: Interplay of Inductive and Resonance Effects of Chlorine.

I. Electrophilic Aromatic Substitution (EAS)

Despite being deactivated, chlorobenzene undergoes electrophilic aromatic substitution reactions, albeit at a slower rate than benzene.[9][10][17] The presence of a Lewis acid catalyst is typically required to generate a sufficiently potent electrophile.[18]

Mechanism of Electrophilic Aromatic Substitution

The general mechanism for EAS on chlorobenzene proceeds in two steps:

-

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the chlorobenzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The attack can occur at the ortho, meta, or para position.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The directing effect of the chlorine atom is explained by the relative stability of the sigma complexes formed. When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion allows the positive charge to be delocalized onto the chlorine atom, providing additional stabilization. This is not possible for meta attack.

Visualization of the EAS Mechanism

Caption: General Mechanism of Electrophilic Aromatic Substitution on Chlorobenzene.

Representative Experimental Protocol: Nitration of Chlorobenzene

Objective: To synthesize a mixture of o-nitrochlorobenzene and p-nitrochlorobenzene.

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ to concentrated HNO₃ in a flask cooled in an ice bath.

-

Slowly add chlorobenzene to the nitrating mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Separate the ortho and para isomers by fractional distillation.

II. Nucleophilic Aromatic Substitution (NAS)

While the electron-rich nature of the benzene ring generally repels nucleophiles, nucleophilic aromatic substitution on chlorobenzene can occur under specific conditions.[8][12] The viability of this reaction is highly dependent on the presence of electron-withdrawing groups on the ring and the reaction mechanism.

There are two primary mechanisms for NAS on chlorobenzene:

-

The SₙAr (Addition-Elimination) Mechanism

-

The Elimination-Addition (Benzyne) Mechanism

The SₙAr (Addition-Elimination) Mechanism

This mechanism is favored when strong electron-withdrawing groups (such as -NO₂) are present at the ortho and/or para positions relative to the chlorine atom.[12][19][20] These groups are essential for stabilizing the negatively charged intermediate.

Mechanism:

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[19][21][22][23] The aromaticity of the ring is temporarily lost in this rate-determining step.[22]

-

Loss of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the ring is restored.[22] This step is typically fast.

The presence of electron-withdrawing groups at the ortho or para positions allows for the delocalization of the negative charge in the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[20][21][24]

Visualization of the SₙAr Mechanism

Caption: The SₙAr Mechanism for Nucleophilic Aromatic Substitution.

The Elimination-Addition (Benzyne) Mechanism

In the absence of activating electron-withdrawing groups, NAS on chlorobenzene can proceed through a highly reactive benzyne intermediate under harsh conditions, such as the use of a very strong base (e.g., sodium amide, NaNH₂).[24][25][26]

Mechanism:

-

Elimination: The strong base abstracts a proton from the position ortho to the chlorine atom. This is followed by the elimination of the chloride ion, forming a benzyne intermediate.

-

Addition: The nucleophile then attacks either of the two carbons of the triple bond in the benzyne intermediate.

-

Protonation: The resulting carbanion is protonated by the solvent or another proton source to yield the final product.

A key feature of the benzyne mechanism is that the incoming nucleophile can bond to the carbon that was originally attached to the leaving group or to the adjacent carbon, often leading to a mixture of regioisomers.

Visualization of the Benzyne Mechanism

Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Key Cross-Coupling Reactions of Chlorobenzene Derivatives

| Reaction Name | Coupling Partner (R-M) | Product | Key Features & Applications |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Biaryls, Styrenes | Mild conditions, high functional group tolerance, commercially available reagents. Widely used in drug discovery. |

| Heck Reaction | Alkene | Substituted Alkenes | Forms C-C bonds by coupling aryl halides with alkenes. [27][28]Important for the synthesis of stilbenes and cinnamates. |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes | Copper co-catalyzed reaction for the synthesis of conjugated enynes, important in materials science and natural product synthesis. |

| Buchwald-Hartwig Amination | Amine | Aryl Amines | Forms C-N bonds, crucial for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals. |

| Negishi Coupling | Organozinc (R-ZnX) | C-C coupled products | Couples organic halides with organozinc compounds. [29]Known for its high reactivity and functional group tolerance. [29][30][31][32][33] |

Protocol for a Generic Suzuki Coupling of a Chlorobenzene Derivative

Objective: To synthesize a biaryl compound from a substituted chlorobenzene and an arylboronic acid.

Materials:

-

Substituted Chlorobenzene

-

Arylboronic Acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the substituted chlorobenzene, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

The chloro-substituted benzene ring exhibits a rich and varied reactivity profile that is of paramount importance to synthetic chemists. The dual electronic nature of the chlorine atom—deactivating the ring while directing electrophiles to the ortho and para positions—provides a predictable framework for electrophilic aromatic substitution. Furthermore, under appropriate conditions, chlorobenzene derivatives can undergo nucleophilic aromatic substitution via either the SₙAr or benzyne pathways. The advent of palladium-catalyzed cross-coupling reactions has dramatically expanded the synthetic utility of chloroarenes, enabling the construction of complex molecular architectures that are central to modern drug development and materials science. A thorough understanding of these fundamental principles is essential for any scientist working in these fields, as it allows for the rational design of synthetic routes and the optimization of reaction conditions.

References

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Majid, R. (n.d.). Nucleophilic Aromatic Substitution.

-

Quora. (2020, April 19). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reaction?. Retrieved from [Link]

-

Filo. (2025, October 11). Explain the substitution reaction of chlorobenzene. Retrieved from [Link]

-

Clark, J. (n.d.). The halogenation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck reaction of chlorobenzene and styrene in presence of palladacycle. Retrieved from [Link]

-

Chemistry Steps. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.1.2 "Nucleophilic Aromatic Substitution". Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

distripark.eu. (2022, April 27). What is chlorobenzene and where is it used?. Retrieved from [Link]

-

Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ALL 'BOUT CHEMISTRY. (2020, April 29). Benzyne Intermediate || Organic Chemistry | Nucleophilic Substitution Reaction [Video]. YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Explain the nucleophilic substitution reaction of chlorobenzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]

-

Aakash Institute. (n.d.). Effect of Halogens on Benzene Ring. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 1). SNAr reaction mechanism [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, August 1). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

-

Chempanda. (n.d.). Chlorobenzene: Synthesis, applications and safety hazards. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

-

Diva-Portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Allen. (n.d.). Chlorobenzene is ______ reactive than benzene towards electrophilic substitution and directs the incoming electrophile to the_____ position. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chlorobenzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Quora. (2018, April 7). What is the effect of halogen in the activity of a ring?. Retrieved from [Link]

- NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION.

-

GlobeNewswire. (2024, November 8). Chlorobenzene Industry Opportunities, 2024-2029. Retrieved from [Link]

-

Chad's Prep®. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]

- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.

-

JoVE. (2023, April 30). Video: ortho–para-Directing Deactivators: Halogens. Retrieved from [Link]

-

NRO-Chemistry. (2022, January 29). Negishi Coupling [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

Sources

- 1. What is chlorobenzene and where is it used? - distripark.eu [distripark.eu]

- 2. chempanda.com [chempanda.com]

- 3. nbinno.com [nbinno.com]

- 4. Chlorobenzene Industry Opportunities, 2024-2029: [globenewswire.com]

- 5. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. quora.com [quora.com]

- 7. Video: ortho–para-Directing Deactivators: Halogens [jove.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. Explain the nucleophilic substitution reaction of class 11 chemistry CBSE [vedantu.com]

- 12. Explain the substitution reaction of chlorobenzene | Filo [askfilo.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]

- 16. In electrophilic aromatic substitution reaction of class 12 chemistry CBSE [vedantu.com]

- 17. Chlorobenzene is ______ reactive than benzene towards electrophilic substitution and directs the incoming electrophile to the_____ position. [allen.in]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. byjus.com [byjus.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Heck reaction - Wikipedia [en.wikipedia.org]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Negishi coupling - Wikipedia [en.wikipedia.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. books.rsc.org [books.rsc.org]

- 32. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 33. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene in Multi-Step Synthesis

Introduction: A Versatile Building Block for Complex Syntheses

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene emerges as a valuable reagent, uniquely equipped for multi-step synthetic sequences. Its structure incorporates two key features that can be manipulated with high selectivity:

-

An Aryl Chloride: The chlorine atom on the benzene ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

A Protected Aldehyde: The 1,3-dioxolane group is a robust protecting group for the phenylacetaldehyde functionality. This masking is crucial as it prevents the highly reactive aldehyde from interfering with transformations at other sites of the molecule. The aldehyde can be readily unmasked under acidic conditions when desired.

This combination allows for a synthetic strategy where the aromatic core is first elaborated via the aryl chloride, followed by the deprotection and subsequent reaction of the aldehyde. This guide will detail the strategic application of this molecule, focusing on a practical, multi-step pathway to a biaryl acetaldehyde derivative, a common scaffold in medicinal chemistry.

The Core Synthetic Logic: Orthogonal Reactivity

The primary value of this compound lies in the orthogonal reactivity of its two functional groups. The aryl chloride is susceptible to transformation under basic, organometallic conditions, while the dioxolane is stable under these conditions but labile to acid. This allows for a clear, two-stage synthetic design.

Caption: Synthetic workflow using the title compound.

Application in Practice: Synthesis of a Biaryl Acetaldehyde Derivative